2,7-Diethylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with ethyl aldehyde under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,7-Diethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce a wide range of functionalized oxazole derivatives .
Scientific Research Applications
2,7-Diethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2,7-Diethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylbenzo[d]oxazole
- 2,7-Diethylbenzo[d]thiazole
- 2,7-Diethylbenzo[d]imidazole
Uniqueness
2,7-Diethylbenzo[d]oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterpart, the ethyl groups can provide different steric and electronic effects, potentially leading to enhanced or altered properties .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2,7-diethyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-3-8-6-5-7-9-11(8)13-10(4-2)12-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
PXHQQOCRUOQODG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(O2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.